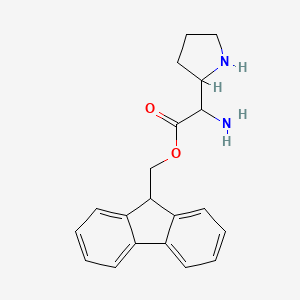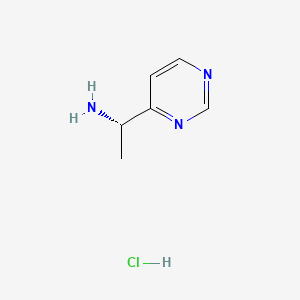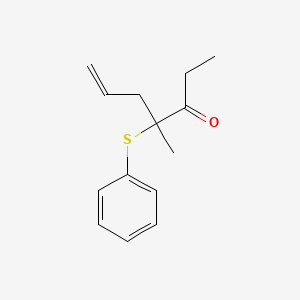
2-(Fmoc-aminomethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fmoc-aminomethyl)pyrrolidine is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. The compound consists of a pyrrolidine ring with an aminomethyl group attached to the second carbon, which is further protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protective group is widely used to prevent unwanted reactions during the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-aminomethyl)pyrrolidine typically involves the reaction of pyrrolidine with Fmoc-protected aminomethyl reagents. One common method is to react pyrrolidine with Fmoc-chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated synthesis equipment is often used to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Fmoc-aminomethyl)pyrrolidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or pyrrolidine in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Substitution Reactions:
Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with carboxyl groups to form amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine or pyrrolidine in DMF or DMSO.
Substitution: Various nucleophiles in organic solvents.
Coupling: Carbodiimides or other coupling agents in the presence of bases.
Major Products Formed
Deprotection: Removal of the Fmoc group yields aminomethylpyrrolidine.
Substitution: Introduction of new functional groups on the aminomethyl moiety.
Coupling: Formation of peptide bonds with carboxyl-containing compounds.
Aplicaciones Científicas De Investigación
2-(Fmoc-aminomethyl)pyrrolidine is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The primary mechanism of action of 2-(Fmoc-aminomethyl)pyrrolidine involves its role as a protected intermediate in chemical synthesis. The Fmoc group protects the aminomethyl moiety from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The compound’s reactivity is largely determined by the presence of the Fmoc group, which can be removed under basic conditions to reveal the free amine.
Comparación Con Compuestos Similares
2-(Fmoc-aminomethyl)pyrrolidine can be compared with other Fmoc-protected amines, such as:
Fmoc-protected lysine: Similar in that it contains an Fmoc-protected amine, but differs in the structure of the amino acid backbone.
Fmoc-protected ornithine: Another Fmoc-protected amine with a different side chain structure.
Fmoc-protected serine: Contains an Fmoc-protected hydroxyl group instead of an amine.
The uniqueness of this compound lies in its pyrrolidine ring structure, which imparts specific steric and electronic properties that can influence its reactivity and suitability for certain synthetic applications.
Propiedades
Número CAS |
1131622-58-6 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 2-amino-2-pyrrolidin-2-ylacetate |
InChI |
InChI=1S/C20H22N2O2/c21-19(18-10-5-11-22-18)20(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,22H,5,10-12,21H2 |
Clave InChI |
ZURJXUMOPDWDAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)



![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)


![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)

![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)

